molecular formula C5H5BrN2O B2989441 5-Bromo-1H-pyrrole-3-carboxamide CAS No. 1927879-23-9

5-Bromo-1H-pyrrole-3-carboxamide

Cat. No. B2989441
CAS RN: 1927879-23-9
M. Wt: 189.012
InChI Key: STTHEPKJUZUPGB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-3-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It has a molecular weight of 189.01 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrole-3-carboxamide consists of a pyrrole ring substituted with a bromine atom and a carboxamide group .


Chemical Reactions Analysis

Pyrrole derivatives, including 5-Bromo-1H-pyrrole-3-carboxamide, are known to participate in a variety of chemical reactions. These can include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .

Scientific Research Applications

Asymmetric Annulation and Synthesis of Pyrrole Alkaloid Natural Products

A study by Trost and Dong (2007) highlights the use of a palladium-catalyzed asymmetric annulation process involving 5-bromopyrrole derivatives. This method facilitates the efficient construction of pyrrolopiperazinones, serving as key intermediates in synthesizing pyrrole alkaloid natural products. The researchers successfully applied this technique to synthesize (-)-longamide B and the first total syntheses of agesamides A and B, demonstrating the potential of 5-Bromo-1H-pyrrole-3-carboxamide derivatives in the synthesis of complex natural molecules Trost & Dong, 2007.

Regioselective Bromination of Acylated Pyrroles

Gao et al. (2018) described a substrate-controlled regioselective bromination method yielding 5-brominated pyrrole derivatives as the predominant product. This process, utilizing tetra-butyl ammonium tribromide (TBABr3), emphasizes the chemical versatility and strategic importance of manipulating pyrrole derivatives for synthetic applications, underscoring the significance of 5-Bromo-1H-pyrrole-3-carboxamide in synthetic chemistry Gao et al., 2018.

Enzyme-Catalyzed Bromination for Marine Natural Products

Wischang and Hartung (2011) explored the bromination of pyrroles in bromoperoxidase-catalyzed oxidations, producing bromopyrroles with high yields. This biomimetic approach for synthesizing brominated pyrrole derivatives, such as 5-Bromo-1H-pyrrole-3-carboxamide, highlights its potential in preparing marine natural products and exploring enzymatic reactions for synthetic applications Wischang & Hartung, 2011.

Synthesis and Characterization of Complex Molecules

Anuradha et al. (2014) reported on the synthesis, spectroscopic characterization, and crystal structure of a complex molecule derived from 5-bromoindazole, demonstrating the broad utility of brominated pyrrole derivatives in the detailed study and development of novel compounds with potential applications in material science and pharmaceuticals Anuradha et al., 2014.

Safety and Hazards

While specific safety data for 5-Bromo-1H-pyrrole-3-carboxamide is not available, compounds with similar structures may be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrole scaffold, to which 5-Bromo-1H-pyrrole-3-carboxamide belongs, is a potential source of biologically active compounds and is considered a promising target for drug discovery . Future research may focus on exploring this scaffold to its maximum potential against several diseases or disorders .

properties

IUPAC Name

5-bromo-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(2-8-4)5(7)9/h1-2,8H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHEPKJUZUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrole-3-carboxamide

CAS RN

1927879-23-9
Record name 5-bromo-1H-pyrrole-3-carboxamide
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